tert-Butyl 2-(2-bromopyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(2-bromopyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-bromopyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromopyridine Moiety: This step involves the bromination of a pyridine derivative, followed by coupling with the pyrrolidine ring.
Addition of the tert-Butyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-bromopyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
tert-Butyl 2-(2-bromopyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-bromopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, leading to its potential effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride
- tert-Butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(2-bromopyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the specific position of the bromine atom on the pyridine ring and the presence of the tert-butyl group
Properties
Molecular Formula |
C14H19BrN2O2 |
---|---|
Molecular Weight |
327.22 g/mol |
IUPAC Name |
tert-butyl 2-(2-bromopyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-9-5-7-11(17)10-6-4-8-16-12(10)15/h4,6,8,11H,5,7,9H2,1-3H3 |
InChI Key |
HSZQRNYMKFGDNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)Br |
Origin of Product |
United States |
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